3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid
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Overview
Description
3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid is a complex organic compound characterized by its thiazolidine and benzoic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid typically involves the reaction of 2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylamine with benzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to achieve high yields. The process may involve multiple purification steps to obtain the pure compound, which is then tested for quality and consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the thiazolidine ring and the carboxylic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further analyzed and utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anti-diabetic drugs. Its ability to modulate biological pathways makes it a candidate for further research and development.
Industry: In the industrial sector, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The thiazolidine ring and the carboxylic acid group play crucial roles in these interactions, leading to the modulation of biological processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: It can bind to receptors on cell surfaces, triggering signaling cascades that result in desired biological outcomes.
Comparison with Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring structure and are used in the treatment of diabetes.
Benzoic Acid Derivatives: Other derivatives of benzoic acid are used in various applications, including as food preservatives and in the synthesis of pharmaceuticals.
Uniqueness: 3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-14-13(17-11-6-4-5-10(9-11)15(20)21)23-16(22)18(14)12-7-2-1-3-8-12/h1-9,13,17H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIOTCIFPWNUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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